Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate is an organic compound with the molecular formula C16H17NO2S It is a pyridine derivative that features a carboxylate ester group, a methyl group, and a methylthio-substituted phenyl group
Preparation Methods
The synthesis of Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate can be compared to other similar compounds, such as:
- Ethyl 7-hydroxy-2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
These compounds share structural similarities but differ in their heterocyclic cores and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H17NO2S |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
ethyl 2-methyl-6-(4-methylsulfanylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c1-4-19-16(18)14-9-10-15(17-11(14)2)12-5-7-13(20-3)8-6-12/h5-10H,4H2,1-3H3 |
InChI Key |
ZGERYRMOJLBAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)SC)C |
Origin of Product |
United States |
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